molecular formula C15H13FO3 B566819 3-(4-Fluoro-2-methoxyphenyl)phenylacetic acid CAS No. 1345472-33-4

3-(4-Fluoro-2-methoxyphenyl)phenylacetic acid

Cat. No.: B566819
CAS No.: 1345472-33-4
M. Wt: 260.264
InChI Key: OHFMGGFDQXYOFT-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methoxyphenyl)phenylacetic acid is a chemical compound with the molecular formula C15H13FO3 . It is used as a building block to synthesize pentaamine and bis-heterocyclic libraries .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 260.26 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 260.26 . It is recommended to store the compound at -20°C for optimal preservation .

Scientific Research Applications

Fluorometric Analysis and Brain Tissue Identification

  • Fluorometric Methods for Phenylacetic Acid Derivatives : A method for the fluorometric estimation of 3-methoxy-4-hydroxy phenylacetic acid (homovanillic acid) in urine has been described by Kahane and Vestergaard (1971) (Kahane & Vestergaard, 1971). Additionally, Sharman (1963) developed a fluorometric method for estimating 4-hydroxy-3-methoxyphenylacetic acid in normal brain tissue (Sharman, 1963).

Chemical Synthesis and Enzyme Inhibition

  • Synthesis and Enzyme Inhibition : McDonald et al. (1985) explored the synthesis of phenylallylamine derivatives from phenylacetic acid and their role as monoamine oxidase inhibitors (McDonald et al., 1985). Zhou, Malamas, and Robichaud (2009) reported on the synthesis of a potent BACE1 inhibitor for potential Alzheimer's treatment, utilizing 3-bromo-4-fluorophenylacetic acid (Zhou, Malamas, & Robichaud, 2009).

Photodecarboxylation and Fluorescence Probes

  • Photodecarboxylation and Fluorescent Probing : Shigemoto et al. (2021) investigated the photodecarboxylation properties of zinc photocages constructed using derivatives of meta-nitrophenylacetic acid, including methoxy- and fluoro-derivatives (Shigemoto et al., 2021). Tanaka et al. (2001) applied 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole to fluorescent probes sensing pH and metal cations (Tanaka et al., 2001).

Comparative Studies and Biological Applications

  • Comparative Studies and Biological Applications : Srivastava et al. (2015) conducted a comparative DFT study on the reactivity and acidity of halogen-substituted phenylacetic acids, including fluoro derivatives (Srivastava et al., 2015). Puthran et al. (2019) synthesized novel Schiff bases using 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile for antimicrobial activity (Puthran et al., 2019).

Properties

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-19-14-9-12(16)5-6-13(14)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFMGGFDQXYOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718578
Record name (4'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345472-33-4
Record name [1,1′-Biphenyl]-3-acetic acid, 4′-fluoro-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345472-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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